2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
描述
The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a sulfanyl acetamide derivative featuring a fused imidazoquinazolinone core. This heterocyclic scaffold is substituted with a benzyl group at position 2 and a 3-oxo moiety, while the sulfanyl bridge connects to an acetamide group bearing a 4-chlorobenzyl substituent.
属性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c27-19-12-10-18(11-13-19)15-28-23(32)16-34-26-30-21-9-5-4-8-20(21)24-29-22(25(33)31(24)26)14-17-6-2-1-3-7-17/h1-13,22H,14-16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSTVXDQBXCVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thio group: This step involves the incorporation of a sulfur atom into the molecule, often through nucleophilic substitution reactions.
Attachment of the benzyl and chlorobenzyl groups: These groups are introduced through alkylation reactions, using reagents such as benzyl halides and chlorobenzyl halides.
Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using catalytic processes and advanced purification techniques.
化学反应分析
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Preliminary studies suggest that this compound may exhibit significant pharmacological properties. It is believed to interact with specific biological targets at the molecular level, potentially acting as an inhibitor in various signaling pathways relevant to cancer biology and other diseases. Research indicates that it may possess activities such as:
- Anticancer Effects : The imidazoquinazoline framework is known for its potential anti-cancer activities.
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation.
- Antimicrobial Activity : The structural features may confer antimicrobial properties.
Medicinal Chemistry Applications
The unique structure of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide positions it as a candidate for drug development in several therapeutic areas:
- Cancer Treatment : Given its potential to inhibit pathways involved in tumor growth and metastasis.
- Diabetes Management : Similar compounds have been explored for their ability to inhibit α-glucosidase, which plays a role in carbohydrate metabolism.
- Neurological Disorders : Investigations into its effects on neuroinflammation could lead to applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds with similar structures:
- Quinazolinone Derivatives : Research on quinazolinone-based compounds has shown promising results as α-glucosidase inhibitors with low toxicity profiles .
-
Imidazoquinazolines in Oncology : A review of imidazoquinazolines revealed their role as potent anticancer agents through various mechanisms of action .
- Compounds within this class have been noted for their ability to induce apoptosis in cancer cells and inhibit angiogenesis.
作用机制
The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other critical functions.
相似化合物的比较
Comparison with Structural and Functional Analogs
The compound’s structural and functional attributes are compared below with related sulfanyl acetamides and heterocyclic derivatives from the literature. Key parameters include substituent effects, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Sulfanyl Acetamide Derivatives
Key Findings:
The imidazoquinazolinone core offers hydrogen-bonding sites (3-oxo group) absent in triazole () or oxadiazole () analogs, which could influence target binding.
Synthetic Efficiency: Yields for cyanoacetanilide derivatives (13a, 13b) exceed 90%, suggesting robust coupling protocols . The target compound’s synthesis may require similar optimization for scalability.
Biological Activity: Triazole-based sulfanyl acetamides () demonstrate anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg doses. The target compound’s imidazoquinazolinone core may confer distinct mechanisms, such as kinase inhibition, common to quinazoline derivatives.
生物活性
The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a member of the imidazoquinazoline class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structural composition of this compound is characterized by:
- Imidazoquinazoline core : A bicyclic structure that contributes to its biological properties.
- Benzyl group : Enhances lipophilicity and may influence receptor interactions.
- Chlorophenyl moiety : Potentially increases the compound's affinity for specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cell growth and apoptosis.
- Gene expression regulation : It may affect gene transcription related to cellular responses to stress or damage.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells at low micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (acute biphenotypic) | 0.3 |
| MOLM13 (acute monocytic) | 1.2 |
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties:
- Bacterial Inhibition : It has demonstrated activity against several bacterial strains, indicating potential as an antibiotic agent .
Other Pharmacological Effects
Emerging research points towards additional pharmacological effects:
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There are indications that it could protect neuronal cells from oxidative stress-induced damage .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .
- Antimicrobial Testing : Another study assessed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting significant inhibitory effects at concentrations as low as 10 µg/mL .
- Mechanistic Insights : Research utilizing Western blot analysis indicated that treatment with this compound resulted in downregulation of phospho-ERK1/2 and p-p70S6K levels in treated cells, suggesting a mechanism involving the MAPK signaling pathway .
常见问题
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the imidazo[1,2-c]quinazolinone core via cyclization under reflux in solvents like ethanol or DMF, often requiring anhydrous conditions .
- Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution. This step typically uses bases like triethylamine in aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions .
- Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) or column chromatography. Critical Conditions : Inert atmosphere (N₂/Ar) for oxygen-sensitive intermediates, precise temperature control (±2°C), and stoichiometric ratios monitored by TLC/HPLC .
Q. How is structural characterization and purity assessment performed?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the quinazolinone and sulfanyl groups (e.g., δ 10–12 ppm for NH protons, δ 160–180 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- HPLC : Purity ≥95% confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antibacterial Activity : MIC values of 8–16 µg/mL against Gram-positive strains (e.g., S. aureus), likely via inhibition of bacterial topoisomerases .
- Anti-inflammatory Potential : IC₅₀ ~10 µM against COX-2, inferred from structural analogs with quinazolinone cores .
- Cytotoxicity Screening : Moderate activity (IC₅₀ 20–50 µM) in MTT assays against select cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological approaches include:
- Core Modifications : Varying substituents on the benzyl (e.g., electron-withdrawing groups) or 4-chlorophenyl groups to assess impact on target binding .
- Functional Group Replacement : Substituting the sulfanyl linker with selenyl or ether groups to evaluate pharmacokinetic improvements .
- Analogs Comparison : Benchmark against structurally related compounds (e.g., triazoloquinoxaline derivatives) to identify critical pharmacophores . Example SAR Table :
| Analog Structure | Modification | Bioactivity (IC₅₀, µM) | Key Finding |
|---|---|---|---|
| Parent Compound | None | 10 (COX-2) | Baseline |
| 4-Fluoro-benzyl | Electron-withdrawing | 6.5 (COX-2) | Enhanced potency |
| Selenyl linker | Selenium substitution | 8.2 (COX-2) | Improved solubility |
Q. How can contradictory bioassay results between in vitro and in vivo models be resolved?
- Experimental Replication : Standardize assay protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
- Pharmacokinetic Profiling : Assess compound stability (e.g., microsomal liver enzymes) and bioavailability (Cₘₐₓ, AUC) to explain in vivo discrepancies .
- Data-Driven Optimization : Use Design of Experiments (DoE) to statistically model interactions between variables (e.g., dose, administration route) and refine protocols .
Q. What advanced techniques are used to study protein-ligand interactions for mechanistic insights?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to target enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- X-ray Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key hydrogen bonds/van der Waals interactions .
Q. How can reaction yields be improved during scale-up synthesis?
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproduct formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Handling Data Contradictions
Q. How to address inconsistencies in reported IC₅₀ values across studies?
- Meta-Analysis : Normalize data using standardized controls (e.g., staurosporine for cytotoxicity) and validate with orthogonal assays (e.g., Western blot for apoptosis markers) .
- Inter-Lab Collaboration : Share protocols via platforms like Zenodo to identify protocol-specific biases .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in .
- Characterization Data : NMR/MS spectra in .
- Advanced Techniques : SPR/ITC methodologies in ; DoE in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
